molecular formula C6H8Cl2N4 B11895008 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride

1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride

Katalognummer: B11895008
Molekulargewicht: 207.06 g/mol
InChI-Schlüssel: YRKJFHYHAWJPOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride is a heterocyclic compound that belongs to the class of imidazopyridines This compound is known for its unique structural features, which include an imidazole ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridine with formamide under acidic conditions to form the imidazo[4,5-c]pyridine core. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazo[4,5-c]pyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.

Wissenschaftliche Forschungsanwendungen

1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or activate specific receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

    1H-Imidazo[4,5-b]pyridine: Another imidazopyridine with a different fusion pattern.

    1H-Imidazo[4,5-d]pyridazine: A related compound with a pyridazine ring instead of a pyridine ring.

    1H-Imidazo[4,5-c]pyridin-2-amine: A positional isomer with the amino group at a different position.

Eigenschaften

Molekularformel

C6H8Cl2N4

Molekulargewicht

207.06 g/mol

IUPAC-Name

1H-imidazo[4,5-c]pyridin-4-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-6-5-4(1-2-8-6)9-3-10-5;;/h1-3H,(H2,7,8)(H,9,10);2*1H

InChI-Schlüssel

YRKJFHYHAWJPOU-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C1NC=N2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.